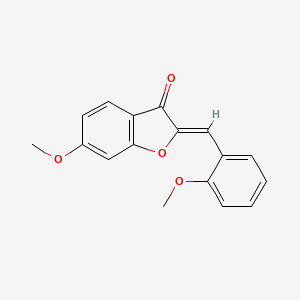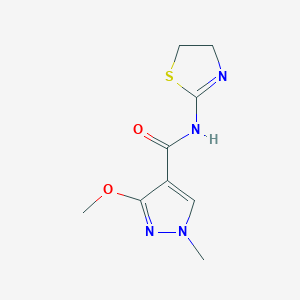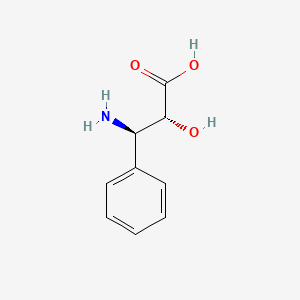![molecular formula C16H10N2OS B2498888 (E)-2-(benzo[d]thiazol-2-yl)-3-(3-hydroxyphenyl)acrylonitrile CAS No. 401638-96-8](/img/structure/B2498888.png)
(E)-2-(benzo[d]thiazol-2-yl)-3-(3-hydroxyphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(benzo[d]thiazol-2-yl)-3-(3-hydroxyphenyl)acrylonitrile is a useful research compound. Its molecular formula is C16H10N2OS and its molecular weight is 278.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis
A study by Trilleras et al. (2011) explored the microwave-assisted synthesis of (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles under solvent-free conditions. This method resulted in moderate yields and good purity of the products, demonstrating a potential for efficient synthesis of similar compounds.
Anticorrosion Performance
Tigori et al. (2022) conducted a study on the anticorrosion performance of a related compound, 2-(1H-benzimidazol-2-yl)-3-(4-hydroxyphenyl) acrylonitrile. Their work combined experimental and theoretical approaches to show the molecule's effectiveness in inhibiting copper corrosion, providing insights into the potential application of these compounds in metal protection Tigori et al., 2022.
Acetylcholinesterase Inhibitors
A novel class of selective acetylcholinesterase inhibitors has been identified as (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles, with one compound showing significant inhibitory activity. This discovery by de la Torre et al. (2012) suggests potential pharmaceutical applications, particularly in treating conditions like Alzheimer's disease.
Fluorescent Probe for Bisulfite Detection
Chen et al. (2019) synthesized a fluorescent probe from a similar compound for detecting bisulfite in food samples. This probe demonstrated a significant change in fluorescence intensity and color in response to bisulfite, highlighting its potential as a visual sensor Chen et al., 2019.
Antitumor and Antioxidant Properties
Bhale et al. (2018) explored the synthesis of derivatives of (E)-2-(benzo[d]thiazol-2-yl)-3-phenylacrylonitrile and evaluated their biological activities. They found that some compounds showed significant anticancer, antioxidant, and anti-inflammatory properties, indicating their potential for therapeutic applications Bhale et al., 2018.
Tubulin Inhibitors
Carta et al. (2011) identified a series of compounds, including (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles, as potent tubulin inhibitors. This discovery could have implications for the development of new anticancer agents Carta et al., 2011.
In vitro Cytotoxic Activities
Sa̧czewski et al. (2004) synthesized acrylonitriles substituted with benzothiazoles and other heterocyclics and tested their cytotoxic potency on various cancer cell lines. They found significant activity, suggesting potential use in cancer therapy Sa̧czewski et al., 2004.
Antimicrobial Properties
A study by Bhabhor et al. (2021) on chalcone derivatives clubbed with 2-mercaptobenthiazole revealed that some compounds showed good antimicrobial activity against a broad range of bacteria and fungi, indicating their potential in developing new antimicrobial agents Bhabhor et al., 2021.
Antispasmodic Activity
Naruto et al. (1982) synthesized derivatives of 2-(benzo[d]thiazol-2-yl)-3-[[omega-(dialkylamino)alkoxy]phenyl]acrylonitriles and found that some compounds exhibited potent antispasmodic activities, suggesting their use in treating conditions like muscle spasms Naruto et al., 1982.
Propiedades
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c17-10-12(8-11-4-3-5-13(19)9-11)16-18-14-6-1-2-7-15(14)20-16/h1-9,19H/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAAMHSVPWCNGJ-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC(=CC=C3)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC(=CC=C3)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
methanone](/img/structure/B2498805.png)

![7-methyl-2-(4-methylpiperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2498807.png)

![ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2498809.png)
![5-methyl-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B2498811.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B2498812.png)


![N-(7,7-Dimethyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2498820.png)
![1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide](/img/structure/B2498821.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide](/img/structure/B2498823.png)
![Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2498825.png)
![3-amino-N-(1-phenylethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2498827.png)
